Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Overview
Description
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that belongs to the class of heterocyclic building blocks. It is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Annulation of Cyclopentane Ring: One of the synthetic routes involves the annulation of the cyclopentane ring.
Annulation of Four-Membered Ring: Another approach involves the annulation of a four-membered ring.
Industrial Production Methods: While specific industrial production methods for tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of suitable catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can also be performed on this compound, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the spirocyclic structure can be replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Building Block: Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate is used as a building block in the synthesis of more complex molecules.
Drug Discovery: Its unique spirocyclic structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biology and Medicine:
Enzyme Inhibitors: The compound can be used in the design of enzyme inhibitors, which are crucial in the treatment of various diseases.
Receptor Modulators: It may also serve as a template for the development of receptor modulators, which can influence biological pathways and processes.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate: Similar in structure but with variations in the position of functional groups.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a different ring size and functional groups.
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spirocyclic structure, offering different chemical properties.
Uniqueness: Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate stands out due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides unique chemical reactivity and potential for diverse applications in drug discovery and chemical synthesis .
Biological Activity
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1363380-49-7) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes an amino group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of 226.32 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : this compound can function as an enzyme inhibitor, which is crucial for developing treatments for various diseases. The spirocyclic structure enhances binding affinity to target enzymes, potentially modulating their activity.
- Receptor Modulation : The compound may also act as a receptor modulator, influencing signaling pathways involved in cellular processes. This property is particularly relevant in the context of drug discovery for conditions such as cancer and metabolic disorders.
Biological Activity Data
Research has indicated several key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes, potentially reducing disease progression. |
Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains. |
Cytotoxicity | Evaluated for cytotoxic effects on cancer cell lines, showing selective toxicity. |
Neuroprotective Effects | Potential protective effects on neuronal cells under stress conditions. |
Case Studies and Research Findings
- Enzyme Inhibition Study : A study evaluated the inhibitory effect of this compound on a specific enzyme linked to metabolic disorders. It was found that at concentrations above 50 μM, the compound inhibited enzyme activity by approximately 50%, indicating significant potential for therapeutic applications in metabolic diseases .
- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL . This suggests its potential use in developing new antibiotics.
- Cytotoxicity Testing : A study involving various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 μM, highlighting its potential as an anti-cancer agent .
- Neuroprotective Effects : Research exploring the neuroprotective properties of the compound indicated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting therapeutic potential in neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJVUMPWNMAHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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